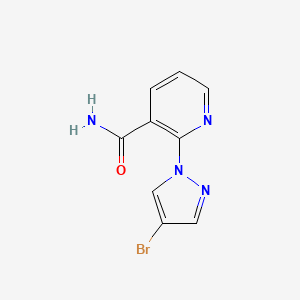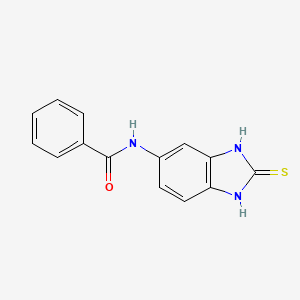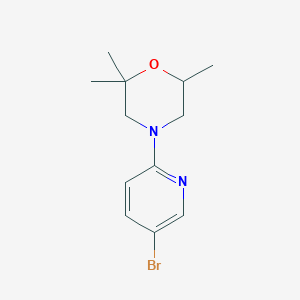![molecular formula C24H21ClF2N2O B7560656 {4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone, commonly known as BFCM, is a chemical compound that has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications. BFCM is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
BFCM exerts its therapeutic effects by inhibiting specific enzymes and receptors in the body. BFCM has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, BFCM increases the levels of these neurotransmitters in the brain, leading to an antidepressant effect. BFCM also acts as a selective serotonin reuptake inhibitor (SSRI), which further increases the levels of serotonin in the brain.
Biochemical and Physiological Effects:
BFCM has been shown to have various biochemical and physiological effects. In vitro studies have shown that BFCM inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BFCM has also been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, leading to an antidepressant effect. BFCM has been shown to have a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain.
实验室实验的优点和局限性
BFCM has several advantages in lab experiments, including its high purity and yield, its stability, and its ability to inhibit specific enzymes and receptors. However, BFCM also has some limitations, including its potential toxicity and its limited solubility in water.
未来方向
There are several future directions for research on BFCM. One direction is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to study its potential use in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Further research is also needed to determine the optimal dosage and administration of BFCM for therapeutic use.
Conclusion:
In conclusion, BFCM is a chemical compound that has shown promising potential for therapeutic applications in various fields of medicine. Its synthesis method has been optimized to yield high purity and yield, and its mechanism of action and physiological effects have been studied extensively. Further research is needed to determine its optimal therapeutic use and dosage.
合成方法
BFCM can be synthesized through various methods, including the reaction of 4-chlorobenzaldehyde with bis(4-fluorophenyl)methanone in the presence of piperazine. Another method involves the reaction of 4-chlorobenzaldehyde with bis(4-fluorophenyl)methanone in the presence of sodium borohydride and piperazine. The synthesis of BFCM has been optimized to yield high purity and yield.
科学研究应用
BFCM has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, BFCM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, BFCM has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, BFCM has been studied for its potential use in treating depression and anxiety disorders.
属性
IUPAC Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF2N2O/c25-20-7-1-19(2-8-20)24(30)29-15-13-28(14-16-29)23(17-3-9-21(26)10-4-17)18-5-11-22(27)12-6-18/h1-12,23H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXCGLSVTSLZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)



![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)


![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)
![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)

![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)
